

# Application Note: Quantification of **Dog-IM4** mRNA Encapsulation Efficiency using RiboGreen Assay

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

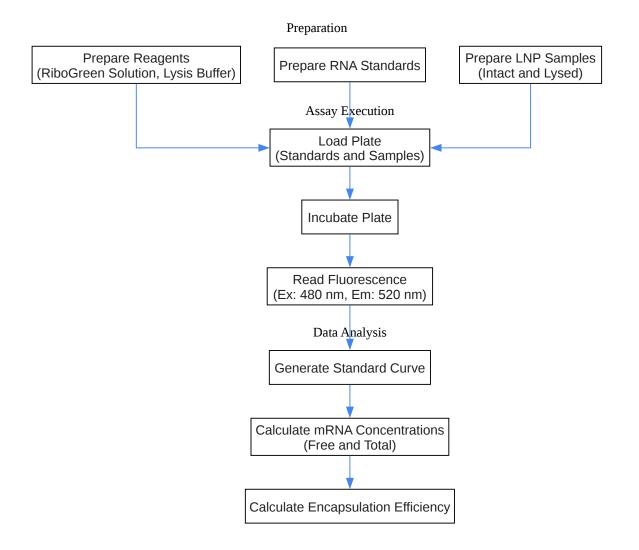
The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical step in the development of mRNA-based therapeutics and vaccines. The efficiency of this encapsulation directly impacts the potency and dosage of the final product. The RiboGreen assay is a highly sensitive and reliable method for quantifying RNA, making it an ideal tool for determining the encapsulation efficiency of mRNA within LNPs, such as those formulated with the novel ionizable lipid **Dog-IM4**.[1] This application note provides a detailed protocol for assessing the encapsulation efficiency of **Dog-IM4** mRNA LNPs using the RiboGreen assay.

The principle of the assay involves the use of RiboGreen, a fluorescent dye that exhibits a significant increase in fluorescence upon binding to RNA.[2][3] To determine encapsulation efficiency, the fluorescence of the LNP sample is measured under two conditions: intact and lysed. In the intact state, the RiboGreen dye can only access the unencapsulated, or "free," mRNA on the exterior of the nanoparticles. Subsequently, a detergent, such as Triton X-100, is used to disrupt the lipid bilayer of the LNPs, releasing the encapsulated mRNA and allowing the RiboGreen dye to bind to the total mRNA present in the sample. The difference between the total and free mRNA concentrations allows for the calculation of the encapsulated mRNA and, consequently, the encapsulation efficiency.

#### **Experimental Workflow Overview**



The following diagram illustrates the overall workflow for determining the encapsulation efficiency of **Dog-IM4** mRNA LNPs using the RiboGreen assay.



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Caption: Workflow for mRNA encapsulation efficiency determination.

#### **Data Presentation**

The following table summarizes representative quantitative data for the encapsulation efficiency of **Dog-IM4** mRNA LNPs as determined by the RiboGreen assay. A study has reported an encapsulation efficiency of approximately 65% for **Dog-IM4** LNPs.

Sample Description	Free mRNA (ng/mL)	Total mRNA (ng/mL)	Encapsulated mRNA (ng/mL)	Encapsulation Efficiency (%)
Dog-IM4 LNP Replicate 1	35.2	101.5	66.3	65.3
Dog-IM4 LNP Replicate 2	34.8	99.8	65.0	65.1
Dog-IM4 LNP Replicate 3	35.5	102.1	66.6	65.2
Average	35.17	101.13	65.97	65.2
Standard Deviation	0.35	1.18	0.85	0.10

## Detailed Experimental Protocol Materials and Reagents

- Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen reagent, TE buffer concentrate, and RNA standard)
- Nuclease-free water
- Triton™ X-100
- Dog-IM4 mRNA LNP samples
- · Black, opaque 96-well microplates



- Fluorescence microplate reader with excitation at ~480 nm and emission at ~520 nm
- Nuclease-free pipette tips and tubes

### **Reagent Preparation**

- 1X TE Buffer: Prepare 1X TE buffer by diluting the 20X TE buffer concentrate provided in the kit with nuclease-free water.
- RiboGreen Working Solution: On the day of the assay, dilute the RiboGreen reagent concentrate 200-fold in 1X TE buffer. Protect this solution from light by covering the container with aluminum foil.
- Lysis Buffer (2% Triton X-100 in 1X TE Buffer): Prepare a 2% (v/v) Triton X-100 solution in 1X TE buffer.

#### **Standard Curve Preparation**

A standard curve is essential for converting fluorescence readings into RNA concentrations.

- Prepare a 2 μg/mL RNA Stock Solution: Dilute the RNA standard provided in the kit (typically 100 μg/mL) to 2 μg/mL using 1X TE buffer.
- Serial Dilutions: Perform a series of dilutions of the 2 μg/mL RNA stock solution in 1X TE buffer to create standards with concentrations ranging from 1000 ng/mL down to approximately 15.6 ng/mL. A typical two-fold serial dilution series is recommended.

#### **Sample Preparation**

For each **Dog-IM4** mRNA LNP sample, two types of measurements are required: one for free mRNA and one for total mRNA.

- Dilute LNP Samples: Dilute the **Dog-IM4** mRNA LNP samples in 1X TE buffer to a theoretical concentration that falls within the linear range of the RNA standard curve.
- Plate Setup:



- $\circ$  For Total mRNA: In duplicate or triplicate wells of the 96-well plate, add 50  $\mu$ L of the diluted LNP sample and 50  $\mu$ L of the 2% Triton X-100 lysis buffer.
- For Free mRNA: In separate duplicate or triplicate wells, add 50 μL of the diluted LNP sample and 50 μL of 1X TE buffer (without Triton X-100).
- Standards: Add 100 μL of each RNA standard dilution to separate wells.
- $\circ$  Blank: Add 100  $\mu$ L of 1X TE buffer to at least two wells to serve as a blank.

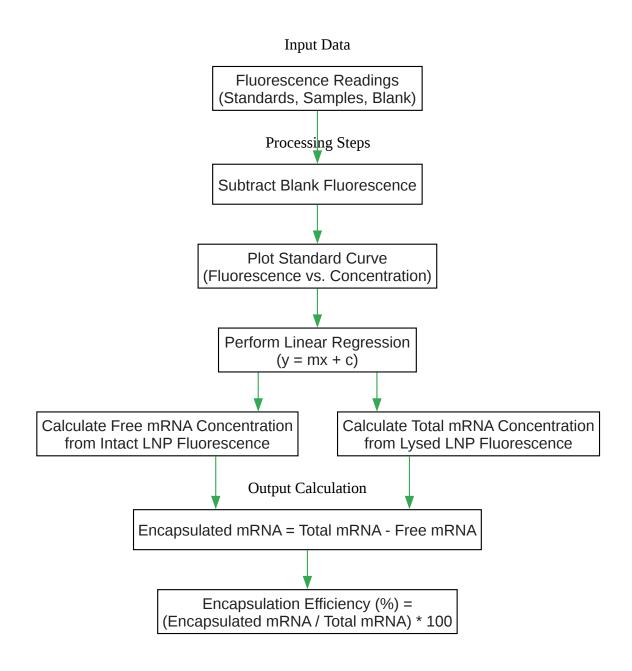
#### **Assay Procedure**

- Lysis Incubation: Incubate the 96-well plate at 37°C for 10 minutes to ensure complete lysis
  of the LNPs in the wells containing Triton X-100.
- RiboGreen Addition: After incubation, add 100 μL of the RiboGreen working solution to all wells (samples, standards, and blank).
- Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.

#### **Data Analysis and Calculation**

The following diagram outlines the logical steps for calculating the encapsulation efficiency from the fluorescence data.





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Caption: Data analysis workflow for encapsulation efficiency.

#### Methodological & Application





- Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all standard and sample wells.
- Standard Curve Generation: Plot the background-subtracted fluorescence values of the RNA standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence, x is the concentration, m is the slope, and c is the y-intercept.
- Calculate mRNA Concentrations: Use the linear regression equation to calculate the concentration of "free mRNA" (from intact LNP samples) and "total mRNA" (from lysed LNP samples). Remember to account for the dilution factor of the samples.
- Calculate Encapsulation Efficiency (EE):
  - Encapsulated mRNA Concentration = Total mRNA Concentration Free mRNA
     Concentration
  - Encapsulation Efficiency (%) = (Encapsulated mRNA Concentration / Total mRNA Concentration) x 100

This protocol provides a robust framework for accurately determining the encapsulation efficiency of **Dog-IM4** mRNA LNPs, a critical quality attribute for the development of effective mRNA-based medicines.

## References

- 1. RiboGreen | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- To cite this document: BenchChem. [Application Note: Quantification of Dog-IM4 mRNA Encapsulation Efficiency using RiboGreen Assay]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b11928210#ribogreen-assay-for-dog-im4-mrna-encapsulation-efficiency]



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